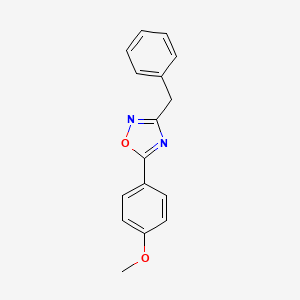
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as BMDO, is a heterocyclic compound that has gained significant attention due to its diverse applications in various fields, including medicinal chemistry, material science, and analytical chemistry. BMDO is a derivative of oxadiazole, which is a five-membered heterocyclic ring containing two nitrogen and one oxygen atoms.
Scientific Research Applications
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its various applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has been reported to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. This compound has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Mechanism of Action
The mechanism of action of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that this compound exerts its antitumor activity by inhibiting the proliferation of cancer cells and inducing apoptosis. This compound has been shown to downregulate the expression of various oncogenes, including Bcl-2 and c-Myc, and upregulate the expression of tumor suppressor genes, including p53 and p21. This compound has also been reported to inhibit the activity of various enzymes, including topoisomerase II and protein kinase C, which are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been reported to induce DNA damage and inhibit DNA replication in cancer cells. This compound has also been shown to inhibit the production of reactive oxygen species (ROS) and reduce oxidative stress in cells. This compound has been reported to have low toxicity in normal cells, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for lab experiments. This compound is relatively easy to synthesize, and the yield of the synthesis is high. This compound is also stable under various conditions, making it suitable for various experiments. However, this compound has some limitations, including its low solubility in water and its relatively high cost.
Future Directions
There are several future directions for the study of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole. One of the most significant future directions is the development of this compound-based drugs for cancer treatment. This compound has shown promising results in preclinical studies, and further research is needed to evaluate its efficacy in clinical trials. Another future direction is the study of the structure-activity relationship of this compound derivatives. The synthesis of this compound derivatives with different substituents on the benzyl and phenyl rings could lead to the discovery of more potent and selective compounds. Additionally, the study of the mechanism of action of this compound could provide insights into the development of new cancer therapies.
Synthesis Methods
The synthesis of 3-Benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-methoxybenzohydrazide with benzyl bromide in the presence of sodium hydride and acetonitrile. The reaction proceeds through the formation of an intermediate, which is then cyclized to form this compound. The yield of this compound synthesis is reported to be around 60-70%. The purity of the final product can be confirmed by spectral analysis, including NMR and IR spectroscopy.
properties
IUPAC Name |
3-benzyl-5-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-19-14-9-7-13(8-10-14)16-17-15(18-20-16)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTAGLVNDQDNHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NO2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,3-dihydro-1-benzofuran-5-yl)-2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]ethanone](/img/structure/B7540671.png)
![2-{[3-(Benzyloxy)-2-hydroxypropyl]sulfanyl}-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B7540685.png)
![4-methyl-N-[2-oxo-2-(1H-1,2,4-triazol-5-ylamino)ethyl]benzamide](/img/structure/B7540695.png)
![1,3,6-trimethyl-N-prop-2-ynylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540700.png)
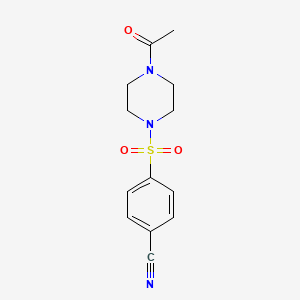
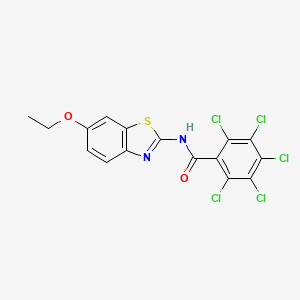
![N-[(4-fluorophenyl)methyl]-2-[[5-(2-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7540726.png)
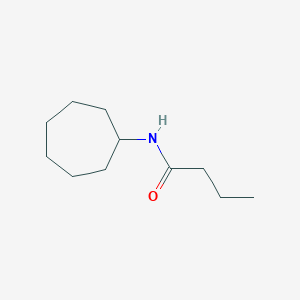
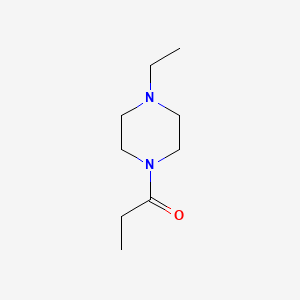

![2-[4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-1,3-thiazole](/img/structure/B7540761.png)
![2-chloro-N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide](/img/structure/B7540762.png)
![1-[4-(Imidazol-1-yl)phenylmethyl]piperazine](/img/structure/B7540764.png)
![2-[[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl-methylamino]acetic acid](/img/structure/B7540765.png)